Cas no 2228163-32-2 (2-3-(trifluoromethyl)pyridin-2-ylcyclopropane-1-carboxylic acid)
2-3-(trifluoromethyl)pyridin-2-ylcyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-3-(trifluoromethyl)pyridin-2-ylcyclopropane-1-carboxylic acid
- EN300-1932833
- 2-[3-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylic acid
- trans-2-(3-(trifluoromethyl)pyridin-2-yl)cyclopropane-1-carboxylic acid
- 2228163-32-2
-
- Inchi: 1S/C10H8F3NO2/c11-10(12,13)7-2-1-3-14-8(7)5-4-6(5)9(15)16/h1-3,5-6H,4H2,(H,15,16)
- InChI Key: JQUJZDNMLXNDKF-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CN=C1C1CC1C(=O)O)(F)F
Computed Properties
- Exact Mass: 231.05071298g/mol
- Monoisotopic Mass: 231.05071298g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 50.2Ų
2-3-(trifluoromethyl)pyridin-2-ylcyclopropane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1932833-0.05g |
2-[3-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylic acid |
2228163-32-2 | 0.05g |
$827.0 | 2023-09-17 | ||
| Enamine | EN300-1932833-0.1g |
2-[3-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylic acid |
2228163-32-2 | 0.1g |
$867.0 | 2023-09-17 | ||
| Enamine | EN300-1932833-0.25g |
2-[3-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylic acid |
2228163-32-2 | 0.25g |
$906.0 | 2023-09-17 | ||
| Enamine | EN300-1932833-0.5g |
2-[3-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylic acid |
2228163-32-2 | 0.5g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1932833-1.0g |
2-[3-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylic acid |
2228163-32-2 | 1g |
$1214.0 | 2023-05-31 | ||
| Enamine | EN300-1932833-2.5g |
2-[3-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylic acid |
2228163-32-2 | 2.5g |
$1931.0 | 2023-09-17 | ||
| Enamine | EN300-1932833-5.0g |
2-[3-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylic acid |
2228163-32-2 | 5g |
$3520.0 | 2023-05-31 | ||
| Enamine | EN300-1932833-10.0g |
2-[3-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylic acid |
2228163-32-2 | 10g |
$5221.0 | 2023-05-31 | ||
| Enamine | EN300-1932833-1g |
2-[3-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylic acid |
2228163-32-2 | 1g |
$986.0 | 2023-09-17 | ||
| Enamine | EN300-1932833-5g |
2-[3-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylic acid |
2228163-32-2 | 5g |
$2858.0 | 2023-09-17 |
2-3-(trifluoromethyl)pyridin-2-ylcyclopropane-1-carboxylic acid Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 2-3-(trifluoromethyl)pyridin-2-ylcyclopropane-1-carboxylic acid
Introduction to 2-3-(trifluoromethyl)pyridin-2-ylcyclopropane-1-carboxylic acid (CAS No: 2228163-32-2)
2-3-(trifluoromethyl)pyridin-2-ylcyclopropane-1-carboxylic acid, identified by the CAS number 2228163-32-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the integration of a pyridine ring with a trifluoromethyl substituent, linked to a cyclopropane moiety, which is further functionalized with a carboxylic acid group. The structural features of this molecule make it a promising candidate for further exploration in drug discovery, particularly due to its potential bioactivity and unique electronic properties.
The presence of the trifluoromethyl group in the pyridine ring is a key factor that contributes to the compound's pharmacological profile. Trifluoromethyl groups are well-known for their ability to modulate metabolic stability, lipophilicity, and binding affinity at biological targets. In the context of 2-3-(trifluoromethyl)pyridin-2-ylcyclopropane-1-carboxylic acid, this substituent likely enhances the compound's interaction with enzymes and receptors, thereby influencing its biological activity. The cyclopropane ring, on the other hand, introduces rigidity to the molecular structure, which can be beneficial for optimizing binding interactions within biological systems.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential bioactivity of such compounds with greater accuracy. Studies have shown that molecules incorporating both pyridine and cyclopropane moieties can exhibit significant inhibitory effects on various enzymes and receptors relevant to human health. For instance, computational studies have suggested that derivatives of 2-3-(trifluoromethyl)pyridin-2-ylcyclopropane-1-carboxylic acid may interact with targets involved in inflammatory pathways, making them attractive candidates for therapeutic intervention.
The carboxylic acid functionality at the 1-position of the cyclopropane ring provides an additional site for chemical modification, allowing for the synthesis of analogs with tailored properties. This versatility has been exploited in several research projects aimed at developing novel pharmacological agents. For example, researchers have explored derivatives of this compound as potential inhibitors of cyclooxygenase enzymes (COX), which are implicated in pain and inflammation.
In addition to its pharmacological potential, 2-3-(trifluoromethyl)pyridin-2-ylcyclopropane-1-carboxylic acid has been studied for its role in material science applications. The unique combination of electronic and steric properties inherent in this molecule makes it a valuable building block for designing advanced materials with specific functionalities. For instance, its ability to participate in hydrogen bonding and its moderate lipophilicity have been leveraged in the development of novel polymers and coatings.
The synthesis of 2-3-(trifluoromethyl)pyridin-2-ylcyclopropane-1-carboxylic acid presents both challenges and opportunities for synthetic chemists. The integration of multiple functional groups into a single molecular framework requires careful planning to ensure high yields and purity. However, recent advances in synthetic methodologies have made it possible to construct such complex molecules with increasing efficiency. Techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have been particularly useful in facilitating the assembly of key structural motifs.
One notable aspect of this compound's synthesis is its reliance on high-quality starting materials and reagents. The trifluoromethyl group, being highly sensitive to reaction conditions, necessitates stringent control over reaction parameters to prevent unwanted side reactions. Similarly, the cyclopropane ring requires precise handling to maintain its integrity throughout the synthetic process. Despite these challenges, researchers have developed robust protocols that allow for scalable production of 2-3-(trifluoromethyl)pyridin-2-ylcyclopropane-1-carboxylic acid, enabling further exploration of its applications.
From a research perspective, 2-3-(trifluoromethyl)pyridin-2-ylcyclopropane-1-carboxylic acid represents an exciting opportunity for interdisciplinary collaboration between chemists, biologists, and pharmacologists. Its unique structural features offer a rich platform for investigating structure-function relationships in drug design. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, researchers can accelerate the discovery process and identify novel therapeutic agents based on this scaffold.
The future prospects for 2-3-(trifluoromethyl)pyridin-2-ylcyclopropane-1-carboxylic acid are promising, with ongoing studies focusing on expanding its chemical space through derivatization and functionalization. Additionally, efforts are underway to explore its potential in preclinical models to assess its efficacy and safety profiles. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases and improving human health.
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